

Application of 2,3,5-T trimethacarb-d3 in Food Safety Analysis

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Compound of Interest

Compound Name: 2,3,5-T trimethacarb-d3

Cat. No.: B12410859

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Application Note

Introduction

2,3,5-T trimethacarb is a carbamate insecticide used to control a variety of insect pests on crops. To ensure food safety and compliance with regulatory limits, sensitive and accurate analytical methods are required to detect and quantify its residues in diverse food matrices. The use of an isotopically labeled internal standard, such as **2,3,5-T trimethacarb-d3**, is crucial for achieving high accuracy and precision in mass spectrometry-based analytical methods. This internal standard mimics the chemical behavior of the target analyte, 2,3,5-T trimethacarb, throughout the sample preparation and analysis process, thereby compensating for matrix effects and variations in instrument response. This application note describes a detailed protocol for the determination of 2,3,5-T trimethacarb in food samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS), incorporating **2,3,5-T trimethacarb-d3** as an internal standard.

Principle

The method involves the extraction of 2,3,5-T trimethacarb from a homogenized food sample using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). **2,3,5-T trimethacarb-d3** is added at the beginning of the sample preparation process to serve as an internal standard. The final extract is then analyzed by LC-MS/MS. Quantification is performed by comparing the peak area ratio of the analyte to the internal

standard against a calibration curve prepared with known concentrations of 2,3,5-Trimethacarb and a constant concentration of **2,3,5-Trimethacarb-d3**.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

This protocol is a representative method for the extraction and cleanup of carbamate pesticides from vegetable matrices.[1]

- Apparatus and Materials:

- High-speed blender or homogenizer
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- Centrifuge capable of 4500 rpm
- Vortex mixer
- Mechanical shaker
- Syringe filters (0.22 µm)
- Acetonitrile (ACN), HPLC grade
- 1% Acetic Acid in Acetonitrile
- Anhydrous Magnesium Sulfate (MgSO₄)
- Sodium Acetate (CH₃COONa)
- Primary Secondary Amine (PSA) sorbent
- Graphitized Carbon Black (GCB) sorbent (for pigmented samples)
- 2,3,5-Trimethacarb analytical standard

- **2,3,5-Trimethacarb-d3** internal standard solution
- Extraction Procedure:
 - Homogenize a representative portion of the food sample (e.g., vegetables) using a high-speed blender.[1]
 - Weigh 5 g (\pm 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[1]
 - Add a known amount of **2,3,5-Trimethacarb-d3** internal standard solution to the sample.
 - Add 15 mL of 1% acetic acid in acetonitrile to the tube.[1]
 - Add 3.0 g of anhydrous MgSO₄ and 0.75 g of CH₃COONa to the tube.[1]
 - Cap the tube tightly and vortex for 1 minute.[1]
 - Shake vigorously using a mechanical shaker for 30 minutes.[1]
 - Centrifuge at 4500 rpm for 5 minutes.[1]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 1 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high pigment content (e.g., spinach), add 50 mg of GCB.[1]
 - Vortex the tube for 1 minute.
 - Centrifuge at 4500 rpm for 5 minutes.
 - Filter the supernatant through a 0.22 μ m syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are representative LC-MS/MS conditions for the analysis of carbamate pesticides.[1]

- Instrumentation:
 - Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
 - Electrospray Ionization (ESI) source
- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 3 μ m particle size, 2 x 50 mm).[1]
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Methanol
 - Flow Rate: 0.4 mL/min[1]
 - Gradient Elution: A representative gradient would be: 0-0.5 min, 6% B; 0.6-2.0 min, ramp to 75% B; 2.0-4.0 min, ramp to 100% B; hold at 100% B for 0.4 min; 4.4-5.0 min, return to 6% B; re-equilibrate for 2 min.[1]
 - Injection Volume: 10 μ L
 - Column Temperature: 40°C[1]
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 5.5 kV[1]
 - Source Temperature: 450°C[1]
 - Collision Gas: Argon
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Specific precursor and product ions for 2,3,5-Trimethacarb and **2,3,5-Trimethacarb-d3** need to be determined by direct infusion of the standards. For 2,3,5-Trimethacarb, a potential precursor ion would be its protonated molecule $[M+H]^+$.

Data Presentation

The following tables present representative quantitative data for a multi-residue analysis of carbamate pesticides in vegetables, which can be expected for a validated method for 2,3,5-Trimethacarb using an analogous protocol.[1]

Table 1: Method Performance Characteristics

Parameter	Value
Linearity Range	5 - 200 µg/kg
Correlation Coefficient (R ²)	> 0.996
Limit of Detection (LOD)	5 µg/kg (S/N > 3)
Limit of Quantification (LOQ)	5 µg/kg (S/N > 10)

Table 2: Recovery and Precision Data

Spiking Level (µg/kg)	Mean Recovery (%)	Repeatability (RSD, %)
10	97 - 109	< 10
15	97 - 109	< 10
20	97 - 109	< 10

Mandatory Visualization



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Caption: Workflow for the analysis of 2,3,5-Trimethacarb in food using an internal standard.

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References

- 1. food.actapol.net [food.actapol.net]
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